5-{[(2-chlorobenzyl)sulfanyl]methyl}-4-phenyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
- This compound may have applications in drug discovery, materials science, and catalysis due to its unique structure.
5-{[(2-chlorobenzyl)sulfanyl]methyl}-4-phenyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: is a mouthful, so let’s break it down:
Preparation Methods
- Synthesis typically involves multistep reactions.
- One approach could be a Suzuki–Miyaura coupling (SM coupling), which joins aryl or vinyl boronic acids with aryl or vinyl halides. Boronic acids are essential reagents in SM coupling .
- Industrial production methods may involve large-scale reactions using boron-based reagents.
Chemical Reactions Analysis
- Common reagents include palladium catalysts for cross-coupling reactions.
- Major products could include derivatives with modified substituents on the triazole or xanthenyl moiety.
Oxidation: and reactions are possible due to the presence of sulfur and nitrogen atoms.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antiviral, anticancer, or antimicrobial agent.
Materials Science: Explore its luminescent properties for optoelectronic devices.
Catalysis: Assess its catalytic activity in organic transformations.
Mechanism of Action
- The exact mechanism isn’t well-documented, but it likely interacts with biological targets via covalent bonding or non-covalent interactions.
- Potential molecular targets could include enzymes, receptors, or nucleic acids.
Comparison with Similar Compounds
- Similar compounds might include other triazoles, xanthenes, or thiol-containing molecules.
- Highlight its uniqueness—perhaps its combination of xanthenyl, triazole, and chlorobenzyl groups sets it apart.
Properties
Molecular Formula |
C29H22ClN3OS2 |
---|---|
Molecular Weight |
528.1 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanylmethyl]-4-phenyl-2-(9H-xanthen-9-yl)-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C29H22ClN3OS2/c30-24-15-7-4-10-20(24)18-36-19-27-31-33(29(35)32(27)21-11-2-1-3-12-21)28-22-13-5-8-16-25(22)34-26-17-9-6-14-23(26)28/h1-17,28H,18-19H2 |
InChI Key |
JBXYIPOXJNPANO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN(C2=S)C3C4=CC=CC=C4OC5=CC=CC=C35)CSCC6=CC=CC=C6Cl |
Origin of Product |
United States |
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